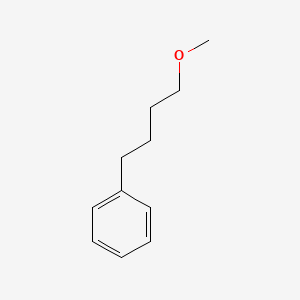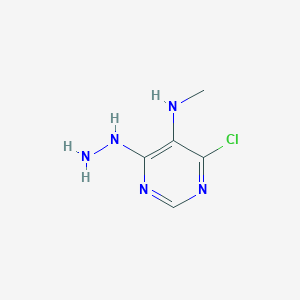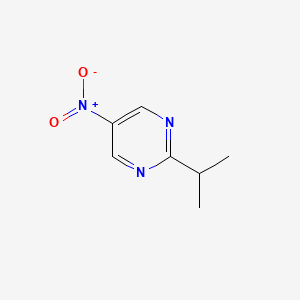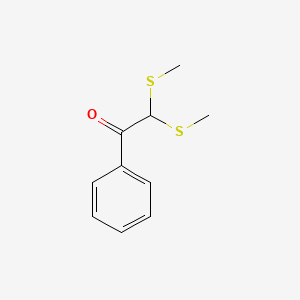
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a phenylethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one typically involves the reaction of a phenylacetone derivative with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiol reagents in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and the temperature is maintained at reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(methylsulfanyl)-1-phenylethan-1-one involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in redox reactions, while the phenylethanone backbone can interact with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(methylsulfanyl)acetic acid: Similar in structure but with an acetic acid backbone.
2,2-Bis(hydroxymethyl)propionic acid: Contains hydroxymethyl groups instead of methylsulfanyl groups.
Bisphenol A: Contains phenol groups and is used in the production of plastics.
Uniqueness
2,2-Bis(methylsulfanyl)-1-phenylethan-1-one is unique due to the presence of both methylsulfanyl groups and a phenylethanone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
17565-23-0 |
|---|---|
Molekularformel |
C10H12OS2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
2,2-bis(methylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C10H12OS2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI-Schlüssel |
DSYQBVUNFFJNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C(=O)C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



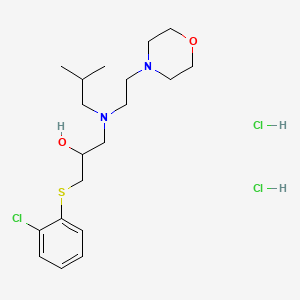
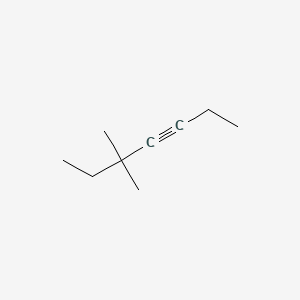
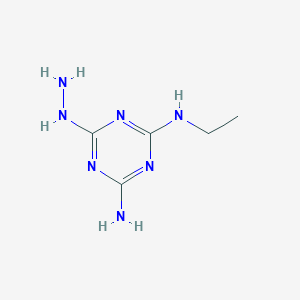


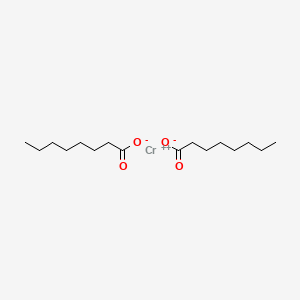
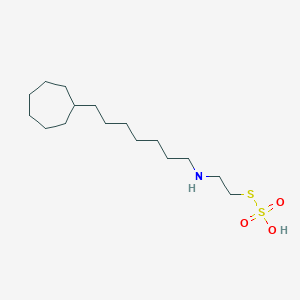
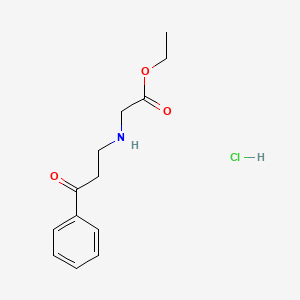
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)

